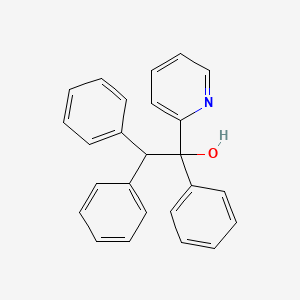![molecular formula C9H5ClO4 B13944671 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride CAS No. 104270-66-8](/img/structure/B13944671.png)
6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- is a chemical compound with a complex structure that includes a furan ring fused to a pyran ring, with a carbonyl chloride and a methyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The furan and pyran rings can participate in cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO-: Unique due to its specific structure and functional groups.
2H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO-: Similar structure but different position of the hydrogen atom.
4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 5-METHYL-4-OXO-: Similar structure but different position of the methyl group.
Uniqueness
The uniqueness of 4H-FURO[3,2-C]PYRAN-3-CARBONYL CHLORIDE, 6-METHYL-4-OXO- lies in its specific arrangement of functional groups and rings, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
104270-66-8 |
|---|---|
Fórmula molecular |
C9H5ClO4 |
Peso molecular |
212.58 g/mol |
Nombre IUPAC |
6-methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO4/c1-4-2-6-7(9(12)14-4)5(3-13-6)8(10)11/h2-3H,1H3 |
Clave InChI |
YWJCVHOXEDKRJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CO2)C(=O)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

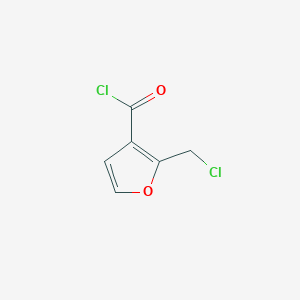
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)

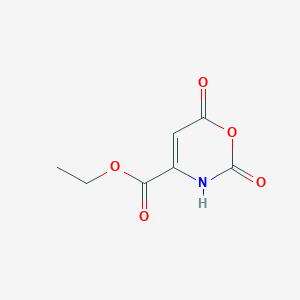
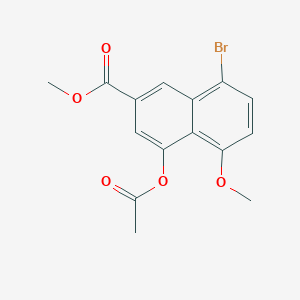
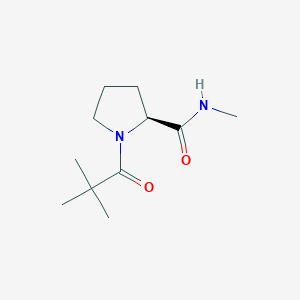


![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)

